molecular formula C34H30N4O4S2 B12454090 N,N'-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide

N,N'-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B12454090
M. Wt: 622.8 g/mol
InChI Key: JUTZVCVTLBTTLX-UHFFFAOYSA-N
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Description

N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide is a complex organic compound with a molecular formula of C30H30N4O4S2 and a molecular weight of 574.7 g/mol. This compound is characterized by its unique structure, which includes benzyl, carbamoyl, and methylthiophenyl groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method involves the reaction of 5-benzyl-3-carbamoyl-4-methylthiophene with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzene-1,4-dicarboxylic acid and 5-benzyl-3-carbamoyl-4-methylthiophene.

Scientific Research Applications

N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as luminescent sensors and catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in studying molecular mechanisms .

Comparison with Similar Compounds

N,N’-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide can be compared with similar compounds such as:

    N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has similar structural features but differs in the functional groups attached to the benzene ring.

    N,N’-dicarbazolyl-3,5-benzene: Another compound with a benzene core but different substituents, leading to different chemical properties and applications.

Properties

Molecular Formula

C34H30N4O4S2

Molecular Weight

622.8 g/mol

IUPAC Name

1-N,4-N-bis(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C34H30N4O4S2/c1-19-25(17-21-9-5-3-6-10-21)43-33(27(19)29(35)39)37-31(41)23-13-15-24(16-14-23)32(42)38-34-28(30(36)40)20(2)26(44-34)18-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H2,35,39)(H2,36,40)(H,37,41)(H,38,42)

InChI Key

JUTZVCVTLBTTLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)CC4=CC=CC=C4)C)C(=O)N)CC5=CC=CC=C5

Origin of Product

United States

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